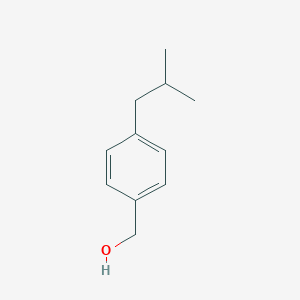

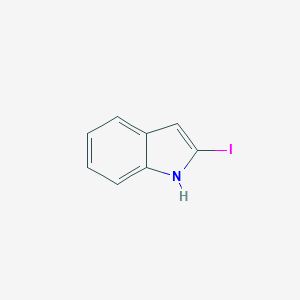

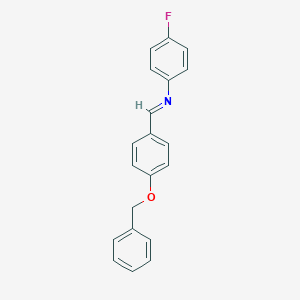

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

Vue d'ensemble

Description

“N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” is a compound synthesized through condensation reactions, known for its crystalline structure and potential applications in various fields including optical materials due to its nonlinear optical properties. It belongs to the broader class of benzylideneaniline compounds, which have been extensively studied for their chemical and physical characteristics (Subashini et al., 2021).

Synthesis Analysis

The synthesis of this compound typically involves a condensation reaction process, where key elements such as benzaldehyde and fluorinated anilines are reacted under controlled conditions. Microwave-assisted synthesis has been explored as a method to improve the efficiency and yield of such compounds, highlighting the adaptability of synthesis techniques to accommodate complex molecular structures (Çelik & Babagil, 2019).

Molecular Structure Analysis

The molecular structure of benzylideneaniline compounds, including “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline,” often features crystallization in orthorhombic crystal systems. These structures are characterized by specific space groups and hydrogen placement, which can be confirmed through NMR spectral studies. The crystalline structure is integral to understanding the compound's physical properties and potential applications (Subashini et al., 2021).

Chemical Reactions and Properties

Chemical properties of “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” include its reactivity in various chemical reactions, such as its role as a precursor in synthesizing other complex molecules. Its behavior in reactions, including those involving carbonic anhydrase isoenzymes, has been a point of study to explore its potential applications in therapeutic contexts (Çelik & Babagil, 2019).

Physical Properties Analysis

The physical properties, such as single-stage weight loss and melting points, are determined through thermogravimetric and differential thermal analyses. These properties are crucial for the practical application of the compound in various fields, including material science. Additionally, the compound's nonlinear optical properties have been explored, indicating its potential for use in optical materials (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties of “N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline” are further detailed through studies on its reactivity and stability under various conditions. This includes exploration into its fungitoxic properties and potential as a component in creating new materials or compounds with specific desired effects (Sandhar et al., 2005).

Applications De Recherche Scientifique

Summary of the Application

The compound is used in the synthesis of a new family of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline . The length of the terminal alkyloxy chain (n) varies amongst the compounds in the series, where n varies between 6, 8 and 16 carbons .

Methods of Application or Experimental Procedures

The molecular structures of all synthesized compounds were established using different spectroscopic techniques . The molecular self-assembly was explored using differential scanning calorimetry (DSC) and polarized optical microscope (POM) .

Results or Outcomes

Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed . The theoretical computations revealed that the length of the alkyl side chain influences the zero-point energy, reactivity and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .

2. Application in Photoisomerization Reactions

Summary of the Application

The compound is used to determine the role of electron-withdrawing heterocyclic fragments on photoisomerization reactions .

Methods of Application or Experimental Procedures

New methacrylic monomers and polymers with benzylidene fragment have been synthesized . Benzylidene-containing polymers were obtained by a three-step synthetic approach. This includes the condensation, preparation of a methacrylic monomers and their polymerization .

Results or Outcomes

Structures of all compounds have been determined by 1H NMR and UV spectroscopy .

3. Application in Biological Screening and Antioxidant Activity

Summary of the Application

A series of coordination complexes of Co(II), Ni(II), Cu(II) and Zn(II) metals were prepared by four novel Schiff base ligands . The synthesized compounds were screened for their in vitro antimicrobial activities and antioxidant activity .

Methods of Application or Experimental Procedures

The proposed structure of the complexes have been established by spectroscopic and analytical techniques like C, H, N and metal analysis, FT-IR, 1H and 13C NMR, mass, UV-Vis, EPR, fluorescence, molar conductance, magnetic susceptibility and TGA .

Results or Outcomes

The complexes were found to be more potent and show excellent efficiency in decolorizing the DPPH purple colored solution than their free ligands . The copper(II) complex was found to be the highest noxious antimicrobial active compound .

4. Application in Inhibitory Activities against Monoamine Oxidases and β-Secretase

Summary of the Application

Nineteen tosylated acyl hydrazone derivatives were synthesized, and their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) were evaluated .

Methods of Application or Experimental Procedures

New methacrylic monomers and polymers with benzylidene fragment have been synthesized . Benzylidene-containing polymers were obtained by a three-step synthetic approach .

Results or Outcomes

Compound 3o was the most potent inhibitor of MAO-A, with an IC 50 value of 1.54 µM, followed by 3a (IC 50 = 3.35 µM) . Compound 3s was the most potent inhibitor of MAO-B, with an IC 50 value of 3.64 µM, followed by 3t (IC 50 = 5.69 µM) .

5. Application in Synthesis of New Liquid-Crystalline Compounds

Summary of the Application

The compound is used in the synthesis of a new polar LC system, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, in which the azomethine linking group and two terminal groups of ether benzyloxy and long side chain alkoxy .

Methods of Application or Experimental Procedures

The molecular structures of all synthesized compounds were established using different spectroscopic techniques . The molecular self-assembly was explored using differential scanning calorimetry (DSC) and polarized optical microscope (POM) .

Results or Outcomes

Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed . The theoretical computations revealed that the length of the alkyl side chain influences the zero-point energy, reactivity and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .

6. Application in Synthesis of N′ Benzylidene-4-(tert-butyl)benzohydrazide Derivatives

Summary of the Application

Twenty-three new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized .

Methods of Application or Experimental Procedures

The compounds were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic .

Results or Outcomes

These compounds determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying the compound’s impact on human health, including any potential therapeutic effects.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNBEFDVKWCBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355111 | |

| Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | |

CAS RN |

70627-52-0 | |

| Record name | 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70627-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.